molecular formula C20H29N5O B3933681 N-isobutyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine

N-isobutyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine

Cat. No. B3933681
M. Wt: 355.5 g/mol
InChI Key: QLJCWVQBRXOVDU-UHFFFAOYSA-N
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Description

Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Pyrazoles and their derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .


Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The structure of pyrazole consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

Pyrazoles are generally white or colorless solids that are highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the biological target they interact with. For example, some pyrazole compounds are known to act as potent inhibitors of certain enzymes .

Future Directions

Pyrazoles and their derivatives continue to be an area of active research due to their broad spectrum of biological activities . Future research will likely continue to explore the synthesis of new pyrazole derivatives, their biological activities, and their potential applications in medicine .

properties

IUPAC Name

[6-(2-methylpropylamino)pyridin-3-yl]-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O/c1-16(2)14-21-19-8-7-17(15-22-19)20(26)25-12-4-3-6-18(25)9-13-24-11-5-10-23-24/h5,7-8,10-11,15-16,18H,3-4,6,9,12-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJCWVQBRXOVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=C(C=C1)C(=O)N2CCCCC2CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isobutyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-isobutyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine
Reactant of Route 3
Reactant of Route 3
N-isobutyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine
Reactant of Route 4
N-isobutyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine
Reactant of Route 5
N-isobutyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine
Reactant of Route 6
N-isobutyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine

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